molecular formula C12H19NO2 B14915072 n-(4-(Furan-2-yl)butan-2-yl)butyramide

n-(4-(Furan-2-yl)butan-2-yl)butyramide

Katalognummer: B14915072
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: JXBGCDGKJMLMDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(4-(Furan-2-yl)butan-2-yl)butyramide: is an organic compound that features a furan ring, a butan-2-yl group, and a butyramide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(Furan-2-yl)butan-2-yl)butyramide typically involves the reaction of furan derivatives with butan-2-yl groups under specific conditions. One common method involves the use of furan-2-carboxylic acid hydrazide as a starting material, which undergoes a series of reactions including ring closure and Mannich base formation . The reaction conditions often involve the use of ethanol as a solvent and refluxing for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

n-(4-(Furan-2-yl)butan-2-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various furan derivatives, saturated compounds, and substituted furan compounds.

Wissenschaftliche Forschungsanwendungen

n-(4-(Furan-2-yl)butan-2-yl)butyramide has several scientific research applications:

Wirkmechanismus

The mechanism of action of n-(4-(Furan-2-yl)butan-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The furan ring and butyramide moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to n-(4-(Furan-2-yl)butan-2-yl)butyramide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan ring and butyramide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

N-[4-(furan-2-yl)butan-2-yl]butanamide

InChI

InChI=1S/C12H19NO2/c1-3-5-12(14)13-10(2)7-8-11-6-4-9-15-11/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

JXBGCDGKJMLMDV-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC(C)CCC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.